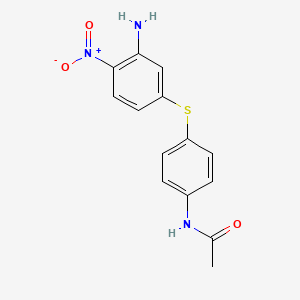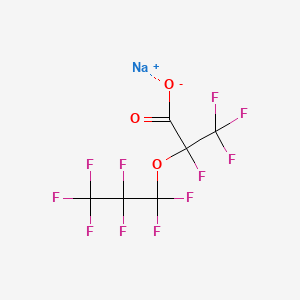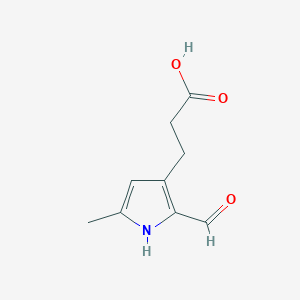
5-(4-Acetamidothiophenoxy)-2-nitroaniline
Übersicht
Beschreibung
5-(4-Acetamidothiophenoxy)-2-nitroaniline is an organic compound with a complex structure that includes amino, acetamido, phenylsulphanyl, and nitro functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Acetamidothiophenoxy)-2-nitroaniline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the nitration of a suitable aromatic compound, followed by the introduction of the amino and acetamido groups through substitution reactions. The phenylsulphanyl group is then introduced via a thiolation reaction. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as the use of continuous flow reactors and efficient purification techniques, is crucial to ensure high yield and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
5-(4-Acetamidothiophenoxy)-2-nitroaniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The amino and acetamido groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields aniline derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.
Wissenschaftliche Forschungsanwendungen
5-(4-Acetamidothiophenoxy)-2-nitroaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5-(4-Acetamidothiophenoxy)-2-nitroaniline involves its interaction with specific molecular targets. The compound can undergo reduction reactions to form active intermediates that interact with cellular components. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Amino4-(4-acetamidophenylsulphanyl)benzene
- 4-Acetamidophenylsulphanylbenzene
- 2-Amino4-nitrobenzene
Uniqueness
5-(4-Acetamidothiophenoxy)-2-nitroaniline is unique due to the presence of both nitro and acetamido groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C14H13N3O3S |
|---|---|
Molekulargewicht |
303.34 g/mol |
IUPAC-Name |
N-[4-(3-amino-4-nitrophenyl)sulfanylphenyl]acetamide |
InChI |
InChI=1S/C14H13N3O3S/c1-9(18)16-10-2-4-11(5-3-10)21-12-6-7-14(17(19)20)13(15)8-12/h2-8H,15H2,1H3,(H,16,18) |
InChI-Schlüssel |
PZQALCYFGACCLO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC=C(C=C1)SC2=CC(=C(C=C2)[N+](=O)[O-])N |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(azidomethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B8647195.png)


![5-chloro-3,3,6-trimethylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B8647210.png)

![3',5-Dimethoxy[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B8647215.png)




![6-(4-Methoxyphenyl)-5-(pyridin-4-yl)-2,3-dihydroimidazo[2,1-b]thiazole](/img/structure/B8647275.png)
![Ethyl 2-(7-methylimidazo[1,2-a]pyridin-2-yl)acetate](/img/structure/B8647281.png)
